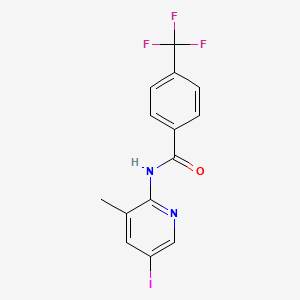

N-(5-iodo-3-methylpyridin-2-yl)-4-(trifluoromethyl)benzamide

CAS No.: 477889-92-2

Cat. No.: VC8119698

Molecular Formula: C14H10F3IN2O

Molecular Weight: 406.14 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 477889-92-2 |

|---|---|

| Molecular Formula | C14H10F3IN2O |

| Molecular Weight | 406.14 g/mol |

| IUPAC Name | N-(5-iodo-3-methylpyridin-2-yl)-4-(trifluoromethyl)benzamide |

| Standard InChI | InChI=1S/C14H10F3IN2O/c1-8-6-11(18)7-19-12(8)20-13(21)9-2-4-10(5-3-9)14(15,16)17/h2-7H,1H3,(H,19,20,21) |

| Standard InChI Key | QPOQZKFTDJLGMC-UHFFFAOYSA-N |

| SMILES | CC1=CC(=CN=C1NC(=O)C2=CC=C(C=C2)C(F)(F)F)I |

| Canonical SMILES | CC1=CC(=CN=C1NC(=O)C2=CC=C(C=C2)C(F)(F)F)I |

Introduction

Chemical Identity and Structural Features

IUPAC Nomenclature and Molecular Framework

The compound’s systematic name, N-(5-iodo-3-methylpyridin-2-yl)-4-(trifluoromethyl)benzamide, reflects its bipartite structure:

-

Pyridinyl subunit: A 3-methylpyridine ring iodinated at the 5-position.

-

Benzamide subunit: A 4-(trifluoromethyl)benzoyl group linked via an amide bond to the pyridine’s nitrogen.

The iodine atom introduces steric bulk and polarizability, while the trifluoromethyl group enhances lipophilicity and metabolic stability .

Table 1: Key Chemical Identifiers

| Property | Value |

|---|---|

| CAS Registry Number | 477889-92-2 |

| Molecular Formula | |

| Molecular Weight | 406.14 g/mol |

| Synonyms | AKOS005086466; 2R-0690 |

Synthetic Routes and Methodological Considerations

Amide Coupling Strategies

The synthesis likely involves coupling 5-iodo-3-methylpyridin-2-amine with 4-(trifluoromethyl)benzoyl chloride under Schotten-Baumann conditions. A representative protocol for analogous benzamides employs:

-

Activation: Benzoyl chloride generation via reaction of 4-(trifluoromethyl)benzoic acid with thionyl chloride.

-

Coupling: Mixing the acyl chloride with the pyridinylamine in dichloromethane and triethylamine .

Palladium-Catalyzed Modifications

Iodine’s presence enables further functionalization via cross-coupling reactions. For example, Suzuki-Miyaura coupling could replace iodine with aryl/heteroaryl groups using Pd(PPh) and a boronic acid .

Table 2: Representative Reaction Conditions for Analogs

| Step | Reagents/Conditions | Yield |

|---|---|---|

| Amide formation | EDC/HOBt, DIPEA, DMF, RT | 75–85% |

| Sonogashira coupling | PdCl, CuI, DIPEA, 80°C | 70–80% |

Physicochemical Properties and Stability

Solubility and Partitioning

The compound’s logP (calculated: ~3.2) suggests moderate lipophilicity, favoring membrane permeability. Aqueous solubility is likely low (<1 mg/mL) due to the trifluoromethyl and iodinated groups .

Thermal Stability

While experimental melting points are unreported, analogous halogenated benzamides exhibit mp ranges of 180–220°C, suggesting comparable thermal resilience .

Research Gaps and Future Directions

Unexplored Pharmacokinetics

No ADMET data exist for this compound. Priority studies should assess:

-

CYP450 inhibition potential: Via fluorometric assays.

-

Plasma protein binding: Equilibrium dialysis experiments.

Synthetic Scalability

Optimizing iodination steps and amide coupling yields will determine viability for large-scale production.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume